Dimethyl 2-nitrobiphenyl-4,4'-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate is an organic compound with the molecular formula C16H13NO6. It features a biphenyl unit with a nitro group and two ester groups attached to the aromatic rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate can be synthesized through a multi-step process. One common method involves the nitration of biphenyl-4,4’-dicarboxylic acid, followed by esterification. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group into the biphenyl structure. The resulting nitrobiphenyl-4,4’-dicarboxylic acid is then esterified using methanol and a catalyst such as sulfuric acid to yield dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate .
Industrial Production Methods
Industrial production of dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids using aqueous sodium hydroxide.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon.
Hydrolysis: Aqueous sodium hydroxide.
Substitution: Halogens (e.g., chlorine or bromine) and nitrating agents (e.g., nitric acid and sulfuric acid).
Major Products Formed
Reduction: 2-Aminobiphenyl-4,4’-dicarboxylate.
Hydrolysis: 2-Nitrobiphenyl-4,4’-dicarboxylic acid.
Substitution: Halogenated or further nitrated derivatives of dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate has several applications in scientific research:
Materials Science: Used as a building block for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Organic Synthesis: Employed as an intermediate in the preparation of various organic molecules with potential biological activity.
Wirkmechanismus
The mechanism of action of dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate depends on its specific application. In materials science, it acts as a ligand that coordinates with metal ions to form complex structures. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl biphenyl-4,4’-dicarboxylate: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,2’-Dinitrobiphenyl-4,4’-dicarboxylate: Contains an additional nitro group, which can further influence its reactivity and applications
Uniqueness
Dimethyl 2-nitrobiphenyl-4,4’-dicarboxylate is unique due to the presence of both nitro and ester groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
Molekularformel |
C16H13NO6 |
---|---|
Molekulargewicht |
315.28 g/mol |
IUPAC-Name |
methyl 4-(4-methoxycarbonylphenyl)-3-nitrobenzoate |
InChI |
InChI=1S/C16H13NO6/c1-22-15(18)11-5-3-10(4-6-11)13-8-7-12(16(19)23-2)9-14(13)17(20)21/h3-9H,1-2H3 |
InChI-Schlüssel |
KEUDQEINBQSPKI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.